6-Anilino-7-chlorophthalazine-5,8-dione
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Overview
Description
6-Anilino-7-chlorophthalazine-5,8-dione is a chemical compound known for its significant biological activities It is a derivative of phthalazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-7-chlorophthalazine-5,8-dione typically involves the reaction of aniline with 7-chlorophthalazine-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for a certain period, typically 4-6 hours, to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-7-chlorophthalazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Anilino-7-chlorophthalazine-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as soluble guanylate cyclase, by binding to their active sites. This inhibition leads to a decrease in the levels of cyclic GMP, which in turn affects various cellular processes, including platelet activation and vasodilation .
Comparison with Similar Compounds
6-Anilino-7-chlorophthalazine-5,8-dione can be compared with other similar compounds, such as:
6-Anilino-5,8-quinolinedione: This compound also inhibits soluble guanylate cyclase but has a different structure and slightly different biological activities.
7-Chlorophthalazine-5,8-dione: This is a precursor in the synthesis of this compound and has its own unique properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its unique biological activities.
Properties
CAS No. |
502584-83-0 |
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Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
6-anilino-7-chlorophthalazine-5,8-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-11-12(18-8-4-2-1-3-5-8)14(20)10-7-17-16-6-9(10)13(11)19/h1-7,18H |
InChI Key |
IDKFTEQJVBIGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CN=NC=C3C2=O)Cl |
Origin of Product |
United States |
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